Trichloroacetimidate

Carbohydrate Chemistry Deoxysugar Synthesis Glycosyl Donor Comparison

Trichloroacetimidates (TCAs) are a class of glycosyl donors wherein the anomeric hydroxyl is activated as a 2,2,2-trichloroethanimidate leaving group. This moiety enables glycosidic bond formation under mild, catalytic conditions (e.g., TMSOTf, BF₃·OEt₂).

Molecular Formula C2HCl3NO-
Molecular Weight 161.39 g/mol
Cat. No. B1259523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloroacetimidate
Synonymstrichloroacetamide
trichloroacetimidate
Molecular FormulaC2HCl3NO-
Molecular Weight161.39 g/mol
Structural Identifiers
SMILESC(=N)(C(Cl)(Cl)Cl)[O-]
InChIInChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)/p-1
InChIKeyUPQQXPKAYZYUKO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloroacetimidate for Glycosylation: A High-Versatility Donor with Tunable Stereoselectivity


Trichloroacetimidates (TCAs) are a class of glycosyl donors wherein the anomeric hydroxyl is activated as a 2,2,2-trichloroethanimidate leaving group [1]. This moiety enables glycosidic bond formation under mild, catalytic conditions (e.g., TMSOTf, BF₃·OEt₂) [2]. The anomeric configuration of the TCA donor (α or β) can be leveraged to control the stereochemical outcome of the glycosylation, with α-TCAs generally yielding β-glycosides and vice versa [3]. This tunability, combined with broad acceptor scope, makes TCAs a cornerstone methodology in oligosaccharide synthesis [1].

Why Glycosyl Halides or N-Phenyl Trifluoroacetimidates Cannot Directly Replace Trichloroacetimidate


The choice of anomeric leaving group dictates not only the overall glycosylation yield but also the stereochemical outcome and compatibility with other protecting groups. For instance, glycosyl halides often require harsher activation conditions (e.g., stoichiometric AgOTf) [1], while N-phenyl trifluoroacetimidates (PTFAI), though offering higher yields in specific cases [2], exhibit different reactivity profiles and cannot be orthogonally activated alongside TCAs . Furthermore, the leaving group's nature critically influences stereoselectivity in challenging glycosylations, such as β-mannosylation [3]. Substituting a TCA donor with a seemingly analogous imidate or halide without quantitative justification risks catastrophic drops in yield or complete loss of stereocontrol.

Trichloroacetimidate: Quantitative Performance Benchmarks vs. Key Alternatives


TCA Glycosylation Yields vs. N-Phenyl Trifluoroacetimidates (PTFAI) in Deoxyhexose Systems

In a direct comparative study of deoxyhexose glycosylations, N-phenyl trifluoroacetimidate (PTFAI) donors outperformed trichloroacetimidate (TCA) donors in terms of overall glycosylation yield [1]. This indicates that for armed deoxyhexose systems where TCAs may be overly reactive and prone to decomposition, PTFAIs offer a higher-yielding alternative. Conversely, for standard hexoses and less labile substrates, TCAs remain the established, cost-effective workhorse [1].

Carbohydrate Chemistry Deoxysugar Synthesis Glycosyl Donor Comparison

TCA Glycosylation: Yield and Selectivity vs. Thioglycosides and Glycosyl Bromides in Challenging Acceptors

In the synthesis of complex sialyl lacto-N-tetraose fragments using low-reactivity N-trichloroacetyl-D-glucosamine acceptors, thioglycoside donors (activated by NIS-TfOH) and glycosyl bromides (activated by AgOTf) delivered good to excellent yields with high stereospecificity [1]. In stark contrast, a trichloroacetimidate donor was 'less effective' under these specific conditions, and a β-acetate donor was completely 'inactive' [1]. This highlights a scenario where TCA methodology is suboptimal, guiding users toward more robust alternatives like thioglycosides for unreactive acceptors.

Oligosaccharide Synthesis Sialyl Lewis X Glycosyl Donor Reactivity

TCA Activation by HClO₄-SiO₂ Enhances α-Selectivity Relative to Standard TMSOTf Activation

When glycosyl trichloroacetimidate donors lacking neighboring-group participation are activated with perchloric acid immobilized on silica (HClO₄-SiO₂), the reaction exhibits higher α-selectivity compared to activation with the standard Lewis acid, trimethylsilyl triflate (TMSOTf) [1]. This demonstrates that the choice of promoter for the same TCA donor can be tuned to achieve a desired anomeric ratio, a critical consideration for accessing 1,2-cis glycosidic linkages.

Stereoselective Synthesis Catalysis 1,2-cis Glycosides

TCA vs. DISAL Donors in Microwave-Promoted β-Mannosylation: Divergent Selectivity with LiOTf

In a study comparing mannosyl trichloroacetimidate (TCA) and methyl 3,5-dinitrosalicylate (DISAL) donors under microwave-promoted, neutral conditions with LiOTf, the DISAL donor yielded higher β-selectivity [1]. Critically, the corresponding TCA donor 'did not give any β-selectivity with LiOTf' under these conditions [1]. This finding underscores that the leaving group's identity, not just the carbohydrate core or promoter, fundamentally alters the stereochemical outcome, and that TCA is not a suitable donor for this specific β-mannosylation protocol.

β-Mannosylation Microwave Synthesis Leaving Group Effects

TCA Enables Self-Promoted, Stereospecific N-Glycosylation at Ambient Temperature without External Catalyst

A unique advantage of α-glucosyl trichloroacetimidates is their ability to undergo 'self-promoted' glycosylation with sulfonamides, proceeding stereospecifically to yield β-N-glucosides in high yields at ambient conditions without any added catalyst or promoter [1]. This stands in contrast to many glycosylation methods requiring stoichiometric promoters or heavy metal catalysts. Importantly, this self-promoted N-glycosylation was successfully scaled to gram quantities without any loss in stereoselectivity or yield [1], demonstrating its robustness and practical utility.

N-Glycoside Synthesis Green Chemistry Catalyst-Free

Optimal Use Cases for Trichloroacetimidate in Research and Industrial Settings


Stereospecific Synthesis of β-N-Glycosides and Glycosyl Sulfonamides

When the target is a β-linked N-glycoside (e.g., for glycoconjugate vaccines or enzyme inhibitors), α-glucosyl trichloroacetimidates are the donor of choice. Their unique self-promoted glycosylation eliminates the need for external catalysts, simplifying purification and enabling clean, scalable synthesis even on a gram scale [1]. This method is particularly attractive for industrial applications where minimizing catalyst-derived impurities is paramount.

General Oligosaccharide Assembly Using TMSOTf or BF₃·OEt₂ Catalysis

For standard O-glycosylation of primary and secondary alcohols with protected hexose building blocks, TCA donors remain the industry standard. Activation with catalytic TMSOTf or BF₃·OEt₂ reliably provides good to excellent yields and predictable stereocontrol based on the anomeric configuration of the donor [1]. This is the primary application scenario for most commercial TCA building blocks.

α-Selective Glycosylations via HClO₄-SiO₂ Activation

When targeting 1,2-cis (α) glycosidic linkages without relying on participating protecting groups, employing perchloric acid on silica (HClO₄-SiO₂) as the promoter for TCA donors provides enhanced α-selectivity compared to TMSOTf [1]. This method is valuable for constructing challenging α-glucopyranosides and α-galactopyranosides where high anomeric purity is required.

Microwave-Assisted Glycosylation for β-Mannoside Synthesis

While TCA donors can be used in microwave-promoted glycosylations, they are not universally applicable. In the specific case of β-mannosylation with LiOTf, TCA donors fail to provide the desired stereoselectivity [1]. Therefore, this scenario serves as a critical exclusion criterion: procurement of a DISAL or alternative donor is necessary for this specific protocol, highlighting the importance of evidence-based donor selection.

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